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Compound of Interest

Compound Name: p-Azidoacetophenone

Cat. No.: B014680 Get Quote

This guide provides a detailed overview of the spectroscopic data for p-azidoacetophenone, a

versatile chemical intermediate in organic synthesis and drug discovery. The following sections

present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic data, along with the experimental protocols for their acquisition. This document is

intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data
The spectroscopic data for p-azidoacetophenone is crucial for its identification and

characterization. While a comprehensive, publicly available dataset from a single source is

scarce, the following tables summarize the expected and reported spectral features based on

data from analogous compounds and spectral prediction tools.

Table 1: ¹H NMR Spectroscopic Data for p-Azidoacetophenone

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 Doublet 2H
Aromatic (ortho to -

C(O)CH₃)

~7.10 Doublet 2H Aromatic (ortho to -N₃)

~2.55 Singlet 3H Methyl (-CH₃)
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Note: The chemical shifts are predicted based on the analysis of substituted acetophenones.

The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for p-Azidoacetophenone

Chemical Shift (δ) ppm Assignment

~197.0 Carbonyl (C=O)

~145.0 Aromatic (C-N₃)

~134.0 Aromatic (C-C(O)CH₃)

~130.0 Aromatic (CH, ortho to -C(O)CH₃)

~119.0 Aromatic (CH, ortho to -N₃)

~26.5 Methyl (-CH₃)

Note: These values are estimations based on known substituent effects on the ¹³C NMR

spectra of aromatic compounds.

Table 3: IR Spectroscopic Data for p-Azidoacetophenone

Wavenumber (cm⁻¹) Intensity Assignment

~2120 - 2160 Strong
Asymmetric stretch of the

azide group (-N₃)

~1685 Strong
Carbonyl (C=O) stretch of the

ketone

~1600, ~1500 Medium
Aromatic C=C stretching

vibrations

~1280 Medium
Symmetric stretch of the azide

group (-N₃)

~840 Strong
Para-substituted benzene C-H

bend
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Note: The characteristic strong absorption of the azide group is a key feature in the IR

spectrum.

Table 4: UV-Vis Spectroscopic Data for p-Azidoacetophenone

λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~250-280 High e.g., Ethanol
π → π* transition of

the aromatic system

~310 Moderate e.g., Ethanol
n → π* transition of

the azide group

Note: Aryl azides typically exhibit two absorption bands. The exact wavelengths and molar

absorptivities can be influenced by the solvent polarity.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above.

2.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer

operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation: A sample of p-azidoacetophenone (typically 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is

usually added as an internal standard (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

2.2 IR Spectroscopy

Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a solid sample like p-azidoacetophenone, the spectrum can be

obtained using the KBr pellet method or as a thin film from a solution.

KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium

bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Thin Film: The compound is dissolved in a volatile solvent (e.g., chloroform), and a drop of

the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to

evaporate, leaving a thin film of the compound.

Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet)

is recorded. The sample is then placed in the spectrometer, and the sample spectrum is

acquired. The instrument software automatically subtracts the background spectrum.

Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared

radiation as a function of wavenumber (cm⁻¹).

2.3 UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectra are recorded on a UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of p-azidoacetophenone is prepared in a suitable UV-

transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted

to ensure that the absorbance falls within the linear range of the instrument (typically

between 0.1 and 1.0).

Data Acquisition: A cuvette filled with the pure solvent is used to record a baseline spectrum.

The sample solution is then placed in the spectrophotometer, and the absorbance is
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measured over a range of wavelengths (e.g., 200-400 nm).

Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelengths

of maximum absorbance (λmax) are identified.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like p-azidoacetophenone.
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Caption: General workflow for spectroscopic analysis of p-Azidoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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